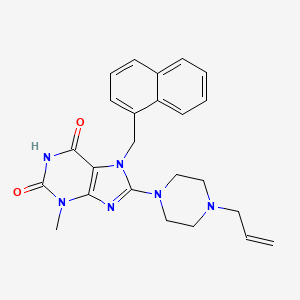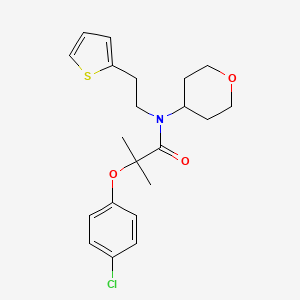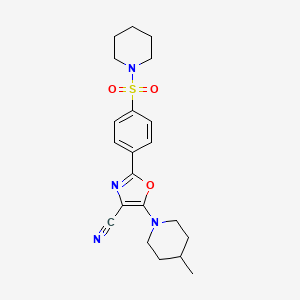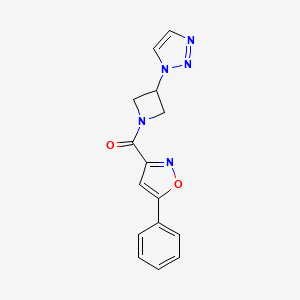
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone, commonly known as TAZAM, is a synthetic compound that has gained significant interest in the scientific community due to its potential therapeutic applications. TAZAM is a member of the azetidine and isoxazole class of compounds and has shown promising results in various research studies.
科学的研究の応用
Antibacterial and Antifungal Properties
Research involving compounds with structural similarities to (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone has shown potential antibacterial and antifungal properties. For example, novel compounds synthesized for their in vitro antibacterial and antifungal activity demonstrated moderate effects against Bacillus subtilis and Candida albicans, highlighting the potential of these structures in developing new antimicrobial agents (Rajasekaran, Murugesan, & Anandarajagopal, 2006).
Catalysis and Synthesis
Certain triazolyl compounds are key in catalyzing chemical reactions, such as the Huisgen 1,3-dipolar cycloaddition, which is fundamental in synthesizing a wide array of organic compounds. For instance, a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand has been shown to form a stable complex with CuCl, acting as an outstanding catalyst under various conditions (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Liquid Crystal Properties
Compounds incorporating the triazolyl moiety have been studied for their liquid crystal behaviors, which are crucial in the development of advanced materials for displays and other optical applications. For example, derivatives containing the ferrocenyl-triazolyl structure displayed liquid crystal behaviors, indicating their potential utility in materials science (Zhao, Guo, Chen, & Bian, 2013).
Anticonvulsant Activity
Some triazolyl compounds have been evaluated for their anticonvulsant activity, offering insights into new therapeutic avenues for seizure disorders. In particular, specific derivatives exhibited excellent anticonvulsant properties, suggesting their potential as novel antiepileptic drugs (Malik & Khan, 2014).
特性
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c21-15(19-9-12(10-19)20-7-6-16-18-20)13-8-14(22-17-13)11-4-2-1-3-5-11/h1-8,12H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIHWMPUQLZKMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NOC(=C2)C3=CC=CC=C3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

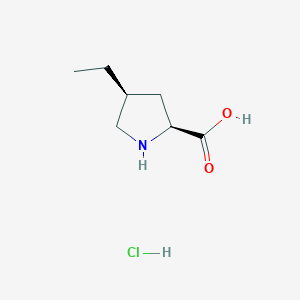

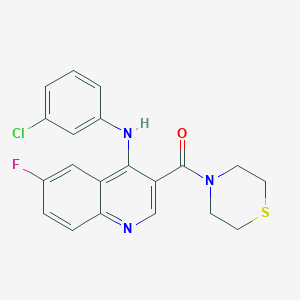
![benzyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate](/img/structure/B2822094.png)
![N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2822095.png)

![Tert-butyl 3-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate](/img/structure/B2822098.png)

![(E)-methyl 2-(2-cyano-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamido)benzoate](/img/structure/B2822103.png)

![N-(2-thienylmethyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2822105.png)
